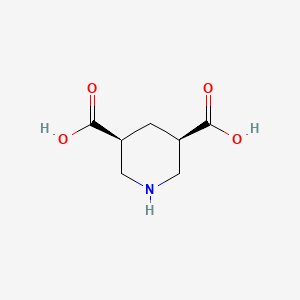

Cis-3,5-Piperidinedicarboxylic acid

Übersicht

Beschreibung

Cis-3,5-Piperidinedicarboxylic acid is an organic compound with the chemical formula C8H11NO4. It is a white crystalline solid that is soluble in water and some organic solvents at room temperature . This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

The preparation of cis-3,5-Piperidinedicarboxylic acid typically involves the oxidation of a diazo compound. Initially, the diazo compound is converted to the corresponding piperidine compound through a suitable reaction. Subsequently, the oxidation reaction of the diazo compound is carried out under acidic conditions to yield this compound .

Analyse Chemischer Reaktionen

Cis-3,5-Piperidinedicarboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under acidic conditions to form various products.

Reduction: It can be reduced to form different derivatives.

Substitution: The compound can undergo substitution reactions with various reagents to form new compounds.

Common reagents and conditions used in these reactions include acidic or basic environments, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Introduction to Cis-3,5-Piperidinedicarboxylic Acid

This compound, also known as dinicotinic acid or pyridine-3,5-dicarboxylic acid, is a heterocyclic organic compound characterized by a piperidine ring with two carboxylic acid groups attached at the 3 and 5 positions. This compound has garnered attention for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, organic synthesis, and coordination chemistry.

Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting diseases such as hypertension and neurological disorders. For instance, it has been studied as a competitive inhibitor of butyrobetaine hydroxylase, an enzyme involved in carnitine biosynthesis, which can have implications in metabolic disorders .

Organic Synthesis

The compound is utilized in organic synthesis due to its ability to act as a building block for more complex molecules. It can undergo various chemical reactions such as esterification and amidation, making it versatile for creating derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .

Coordination Chemistry

This compound has been employed as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been explored for applications in catalysis and materials science. The formation of coordination polymers using this compound has been reported, indicating its potential role in developing new materials with unique properties .

Biochemical Studies

In biochemical research, dinicotinic acid is investigated for its interactions with various biological systems. Its role as an inhibitor can be crucial for understanding metabolic pathways and developing therapeutic strategies against diseases linked to enzyme dysregulation .

Case Study 1: Inhibition of Butyrobetaine Hydroxylase

A study published in the Journal of Biological Chemistry highlighted the kinetic interactions of this compound with butyrobetaine hydroxylase from Pseudomonas sp. AK1. The research demonstrated that this compound effectively inhibits the enzyme's activity, suggesting its potential use in treating conditions related to carnitine deficiency .

Case Study 2: Coordination Polymers

Research published in Inorganic Chemistry explored the synthesis of coordination polymers using this compound as a ligand. The study revealed that these polymers exhibited unique structural properties that could be leveraged for applications in gas storage and separation technologies .

Wirkmechanismus

The mechanism of action of cis-3,5-Piperidinedicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an excitant of spinal neurons and may have neurodegenerative properties. It is also studied for its potential blocking action against certain neurotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Cis-3,5-Piperidinedicarboxylic acid can be compared with other similar compounds, such as:

Cis-2,3-Piperidinedicarboxylic acid: This compound is also an excitant of spinal neurons and has similar neurodegenerative properties.

Cis-3,5-Dimethyl-3,5-Piperidinedicarboxylic acid: This variant has different substituents and may exhibit different chemical and biological properties

Biologische Aktivität

Cis-3,5-Piperidinedicarboxylic acid (Cis-3,5-PDA) is a cyclic dicarboxylic acid that has garnered attention for its biological activity, particularly in neuropharmacology and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Cis-3,5-PDA is characterized by its piperidine ring with two carboxylic acid groups at the 3 and 5 positions. Its molecular formula is , and it has a molar mass of approximately 173.17 g/mol. The structural configuration contributes to its interaction with various biological targets.

Biological Activity Overview

Cis-3,5-PDA has been studied primarily for its effects on neuronal activity and as a potential modulator of excitatory neurotransmission. Research indicates that it may act as an antagonist to N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function.

- NMDA Receptor Modulation : Studies show that Cis-3,5-PDA exhibits selective antagonistic properties towards NMDA receptors. It has been observed to reduce neuronal firing rates in response to NMDA stimulation while not significantly affecting other excitatory amino acids like kainate or quisqualate .

- Partial Agonism : Some findings suggest that Cis-3,5-PDA may function as a partial agonist under certain conditions, leading to a nuanced modulation of neuronal excitability .

In Vitro Studies

A series of in vitro experiments have demonstrated the effects of Cis-3,5-PDA on neuronal cells:

- Neuronal Firing Rates : In one study, Cis-3,5-PDA was shown to decrease the firing rate of cortical neurons when exposed to NMDA at lower ejecting currents (10-25 nA), indicating its potential as a selective NMDA antagonist .

- Comparative Analysis : When compared to other cyclic dicarboxylic acids, Cis-3,5-PDA exhibited significantly stronger effects on NMDA receptor-mediated responses .

Pharmacokinetics

Pharmacokinetic studies indicate that Cis-3,5-PDA has favorable absorption characteristics when administered orally in animal models. Its bioavailability is noted to be around 60% in rats, suggesting potential for therapeutic applications in humans .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(3R,5S)-piperidine-3,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWGOKNLNRUDAC-SYDPRGILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC[C@H]1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654506 | |

| Record name | (3R,5S)-Piperidine-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876367-84-9 | |

| Record name | (3R,5S)-Piperidine-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.